molecular formula C9H12ClN B584493 (R)-1-Aminoindane-d3 Hydrochloride CAS No. 1346616-96-3

(R)-1-Aminoindane-d3 Hydrochloride

Cat. No.: B584493
CAS No.: 1346616-96-3
M. Wt: 172.67
InChI Key: RHAAGWRBIVCBSY-GYQYCVPMSA-N
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Description

®-1-Aminoindane-d3 Hydrochloride is a deuterated derivative of ®-1-Aminoindane, a compound known for its applications in various scientific fields. The deuterium labeling (d3) is used to trace the compound in metabolic studies and other research applications. This compound is particularly valuable in the study of biochemical pathways and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Aminoindane-d3 Hydrochloride typically involves the deuteration of ®-1-Aminoindane. The process begins with the preparation of ®-1-Aminoindane, which can be synthesized through several methods, including the reduction of indanone derivatives. The deuteration is achieved by using deuterium gas or deuterated reagents under specific reaction conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of ®-1-Aminoindane-d3 Hydrochloride involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: ®-1-Aminoindane-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted derivatives, which are valuable in further research and development.

Scientific Research Applications

®-1-Aminoindane-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

    Biology: The compound is used in the study of neurotransmitter systems and their interactions with different receptors.

    Medicine: It is valuable in drug development and pharmacokinetic studies to trace the metabolism and distribution of drugs in the body.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of ®-1-Aminoindane-d3 Hydrochloride involves its interaction with various molecular targets and pathways. The deuterium labeling allows researchers to trace the compound and study its effects on different biochemical pathways. The compound can interact with neurotransmitter receptors, enzymes, and other proteins, providing valuable insights into their function and regulation.

Comparison with Similar Compounds

    ®-1-Aminoindane: The non-deuterated version of the compound, used in similar research applications.

    (S)-1-Aminoindane: The enantiomer of ®-1-Aminoindane, with different stereochemistry and potentially different biological activity.

    Deuterated Amines: Other deuterated amines used as tracers in metabolic studies.

Uniqueness: ®-1-Aminoindane-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms do not significantly alter the chemical properties of the compound but allow for precise tracking in various research applications.

Properties

IUPAC Name

(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-GYQYCVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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